2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to exhibit in vitro cytotoxic activities against certain cancer cell lines
Mode of Action
Similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
Based on the reported mode of action of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions:
This compound can be synthesized through a multi-step reaction sequence starting from readily available precursors. The synthesis typically involves the formation of the quinazolinone ring followed by the incorporation of the pyrazolopyridine moiety via a series of condensation and cyclization reactions.
Typical conditions include the use of strong acids or bases as catalysts, and the reactions may require refluxing in solvents such as ethanol or dimethyl sulfoxide (DMSO) to achieve the desired product yields.
Industrial Production Methods:
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demand. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at multiple sites within the molecule, resulting in the formation of reduced products with different pharmacological properties.
Substitution: The compound is amenable to various substitution reactions, where different functional groups can be introduced into the molecule to alter its chemical and biological properties.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution reactions often employ reagents such as alkyl halides, acyl halides, or aryl diazonium salts under conditions such as refluxing or the use of polar aprotic solvents.
Major Products:
Scientific Research Applications
2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is used as a building block in organic synthesis for the construction of more complex molecules.
The compound exhibits bioactivity against certain enzymes and receptors, making it a candidate for the development of new biochemical probes or therapeutic agents.
The compound is explored for use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Comparison with Similar Compounds
Similar compounds include other quinazolinone and pyrazolopyridine derivatives.
Compared to these, 2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Similar compounds include quinazolinone derivatives like 2-(4-oxoquinazolin-3(4H)-yl)acetamide and pyrazolopyridine derivatives like N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide. The presence of both quinazolinone and pyrazolopyridine moieties in a single molecule sets it apart, providing a unique platform for further chemical modifications and applications.
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-8,10,12H,9,11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWKTJRJPQKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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